![molecular formula C10H4N4O2 B1434952 Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) CAS No. 1394221-73-8](/img/structure/B1434952.png)

Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)

説明

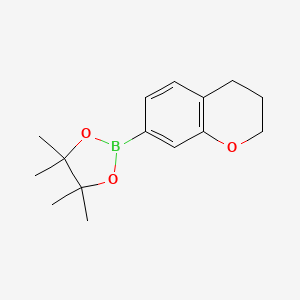

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a π-conjugated system that has been utilized as an effective electron-accepting unit . It is known to function effectively in organic solar cells (OSCs) due to its ability to lower the band gap, enhance interchain packing, and improve the charge mobility of the resulting polymer . It has been used in the development of new electron-accepting systems for application as nonfullerene acceptors in OSCs .

Synthesis Analysis

The synthesis of “Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” involves the sequential introduction of amino functional groups into 1,5-difluoronapthalene derivatives to form fluorinated tetraaminonapthalene derivatives, followed by the formation of thiadiazole rings .

Molecular Structure Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” is a doubly 2,1,3-benzobisthiadiazole (BTz)-fused heteroaromatic molecule . The molecular structure can be fine-tuned by the choice of the substituent on the thiophene rings .

Chemical Reactions Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” has been used as a key electron-deficient unit in the development of nonfullerene acceptors . The absorption behavior as well as frontier-orbital energy levels can be fine-tuned by the choice of the substituent on the thiophene rings .

Physical And Chemical Properties Analysis

“Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” exhibits strong aggregations both in solution and as thin films . The photophysical and physicochemical measurements showed that the absorption behavior as well as frontier-orbital energy levels can be fine-tuned by the choice of the substituent on the thiophene rings .

科学的研究の応用

Applications in Electronics

Photovoltaic Performance: The compound has been used to enhance the interchain packing and improve the charge mobility of polymers, leading to better photovoltaic performance. A polymer based on this compound, PBDT-DTNT, exhibited a power conversion efficiency (PCE) of 6.00% . Additionally, remarkable power conversion efficiencies over 10% have been achieved using both conventional and inverted device architectures with thick photoactive layers processed by using chlorinated or nonhalogenated solvents .

Organic Photodetectors: A naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole-based narrow-bandgap π-conjugated polymer has been used as the donor in bulk-heterojunction organic photodetectors with high detectivity, paired with a fullerene derivative as the acceptor .

作用機序

Target of Action

Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is primarily targeted towards the development of high-performance semiconducting polymers . It is utilized for the synthesis of donor-acceptor copolymers .

Mode of Action

The compound contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer . This interaction with its targets results in a change in the properties of the polymer, making it a high-performance semiconductor .

Biochemical Pathways

The compound is involved in the pathway of synthesizing high-performance semiconducting polymers . The process involves a direct borylation reaction on the parent heterocycle . The resulting changes affect the properties of the polymer, enhancing its performance as a semiconductor .

Result of Action

The result of Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)'s action is the successful development of high-performance semiconducting polymers . The NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .

将来の方向性

The development of new electron-accepting π-conjugated systems for application as nonfullerene acceptors in organic solar cells (OSCs) is urgently needed . “Naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole)” represents a promising candidate for such applications. Future research could focus on further tuning the molecular properties of the materials and donor–acceptor interface engineering in the blended films .

特性

IUPAC Name |

[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N4O2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYFYGHYWDJMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C3=C1C4=NON=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole) (NOz) instead of its sulfur (NTz) or selenium (NSz) analogues affect the electronic properties of the resulting polymers?

A1: Replacing Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole (NTz) or Naphtho[1,2-c:5,6-c']bis[1,2,5]selenadiazole (NSz) with NOz in donor-acceptor polymers leads to a significant deepening of the frontier orbital energy levels, specifically the lowest unoccupied molecular orbital (LUMO) []. This is because NOz possesses a higher electron-deficient nature compared to NTz and NSz. Consequently, polymers containing NOz, such as PNOz4T, exhibit a lower LUMO level, which facilitates ambient ambipolar charge transport, making them suitable for various electronic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)

![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)

![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)

![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)